molecular formula C19H11F17N2O3 B14162655 Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]- CAS No. 150225-65-3

Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-

Cat. No.: B14162655
CAS No.: 150225-65-3
M. Wt: 638.3 g/mol
InChI Key: NPGWPCYQBUMSNZ-UHFFFAOYSA-N
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Description

Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-: is a complex organic compound characterized by its unique structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]- involves multiple steps, including electrophilic aromatic substitution and reduction reactions. The process typically starts with the nitration of benzene derivatives, followed by reduction to form the diamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Properties

CAS No.

150225-65-3

Molecular Formula

C19H11F17N2O3

Molecular Weight

638.3 g/mol

IUPAC Name

N-[3-acetamido-5-[1,1,1,4,5,5,5-heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxyphenyl]acetamide

InChI

InChI=1S/C19H11F17N2O3/c1-6(39)37-8-3-9(38-7(2)40)5-10(4-8)41-12(15(22,23)24)11(13(20,16(25,26)27)17(28,29)30)14(21,18(31,32)33)19(34,35)36/h3-5H,1-2H3,(H,37,39)(H,38,40)

InChI Key

NPGWPCYQBUMSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)OC(=C(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)NC(=O)C

Origin of Product

United States

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